molecular formula C18H17N3O4 B4287935 2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide

2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide

Cat. No.: B4287935
M. Wt: 339.3 g/mol
InChI Key: CDBGLMTUAYKLEP-UHFFFAOYSA-N
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Description

2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

    Attachment of the 2-methylphenoxy group: This step involves the reaction of the oxadiazole intermediate with 2-methylphenol in the presence of a base such as potassium carbonate.

    Formation of the final product: The final step involves the reaction of the intermediate with chloroacetic acid or its derivatives to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or acetamide groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers or nanomaterials, with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity, protein interactions, or cellular pathways.

Mechanism of Action

The mechanism of action of 2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, or hydrophobic interactions, which can modulate the activity of the target molecule. The phenoxy and acetamide groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
  • 2-(4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
  • 2-(4-{5-[(2-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide

Uniqueness

2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The methyl group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability. Additionally, the specific substitution pattern can affect the compound’s electronic properties, making it suitable for specific applications in materials science or medicinal chemistry.

Properties

IUPAC Name

2-[4-[5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-4-2-3-5-15(12)24-11-17-20-18(21-25-17)13-6-8-14(9-7-13)23-10-16(19)22/h2-9H,10-11H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBGLMTUAYKLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
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2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
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2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
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2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
Reactant of Route 5
2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
Reactant of Route 6
2-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide

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